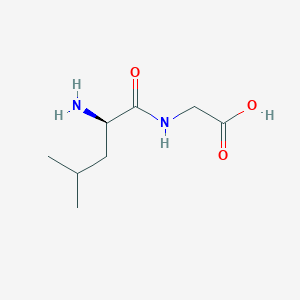![molecular formula C14H14ClNO5S2 B2371103 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide CAS No. 1396786-53-0](/img/structure/B2371103.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural motif found in a variety of compounds with important pharmaceutical and biological applications .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling . Another method involves treating piperonal with NaHSe in the presence of piperidine hydrochloride and ethanol .
Applications De Recherche Scientifique
Ocular Hypotensive Activity and Carbonic Anhydrase Inhibition
Derivatives of benzo[b]thiophene-2-sulfonamide, related structurally to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, have been prepared to explore their utility as topically active inhibitors of ocular carbonic anhydrase, which is beneficial in treating glaucoma. Among these derivatives, certain compounds have shown significant ocular hypotensive effects in experimental settings, making them potential candidates for clinical evaluation in the management of glaucoma (Graham et al., 1989).
Advanced Oxidation Processes for Environmental Applications
Studies focusing on the degradation of sulfonamide antibiotics in aqueous solutions have utilized advanced oxidation processes (AOPs), highlighting the significance of hydroxyl radical-induced degradation. These investigations provide insights into the mechanisms by which sulfonamides, including those structurally related to the compound of interest, are broken down in environmental contexts. The findings suggest potential applications in water treatment and pollution mitigation, emphasizing the role of sulfonamides in environmental chemistry (Sági et al., 2015).
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities for Cancer Research
Research into polymethoxylated-pyrazoline benzene sulfonamides, which share a sulfonamide group with N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide, has shown that these compounds exhibit cytotoxic activities against tumor and non-tumor cell lines. Additionally, their inhibitory effects on carbonic anhydrase isoenzymes suggest potential applications in developing cancer therapeutics. These studies underscore the importance of sulfonamide derivatives in medicinal chemistry, particularly in targeting carbonic anhydrase isoenzymes involved in tumor physiology (Kucukoglu et al., 2016).
Antibacterial and Enzyme Inhibition Studies
Sulfonamide derivatives, including N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, have been synthesized and tested for their antioxidant activities and inhibitory effects against various enzymes. These compounds have shown promising activity against acetylcholinesterase enzyme, which is relevant in the context of neurodegenerative diseases. The research indicates the broad utility of sulfonamide derivatives in designing inhibitors for specific enzymes, contributing to therapeutic developments in areas ranging from infection control to neurodegeneration (Fatima et al., 2013).
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-14(17,9-2-3-10-11(6-9)21-8-20-10)7-16-23(18,19)13-5-4-12(15)22-13/h2-6,16-17H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADZWJWQRQQYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

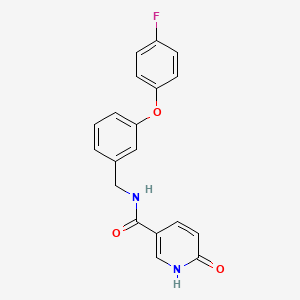
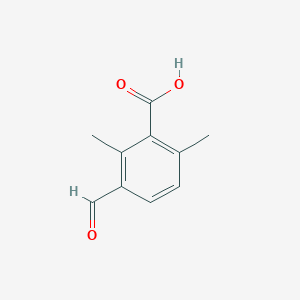
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
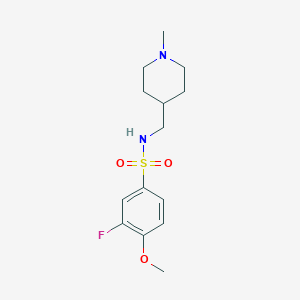
![2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide](/img/structure/B2371028.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371029.png)
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
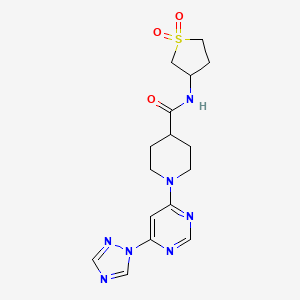
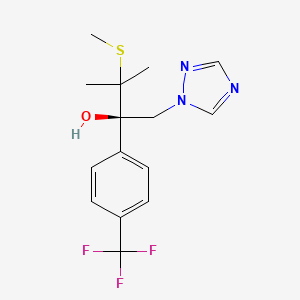
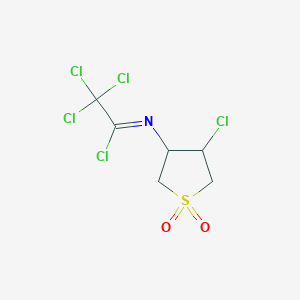
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
